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(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid

Autophagy Fragment-based drug discovery Structural biology

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid (CAS 299166-69-1) is a synthetic indole-3-acetic acid derivative with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol. It belongs to the substituted indole-3-acetic acid class, which is broadly explored in medicinal chemistry for kinase modulation, integrin antagonism, and autophagy-related protein binding.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 299166-69-1
Cat. No. B2776636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid
CAS299166-69-1
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NC(=C2CC(=O)O)C
InChIInChI=1S/C13H15NO2/c1-3-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16)
InChIKeyRCHPIUXYDSGZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid (CAS 299166-69-1): Structural Identity and Fragment-Level Target Engagement Overview


(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid (CAS 299166-69-1) is a synthetic indole-3-acetic acid derivative with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol [1]. It belongs to the substituted indole-3-acetic acid class, which is broadly explored in medicinal chemistry for kinase modulation, integrin antagonism, and autophagy-related protein binding. Critically, this compound has been experimentally validated as a fragment hit (Fragment 2-10) that binds to the LC3A protein, a core component of the autophagy machinery, as evidenced by its co-crystal structure deposited in the Protein Data Bank (PDB 7RA0) at 1.36 Å resolution [1][2]. This structural proof of target engagement differentiates it from the many indole-acetic acid analogs that lack defined protein-binding data.

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid: Why Indole-3-Acetic Acid Scaffold Substitutions Cannot Be Assumed Equivalent


Within the indole-3-acetic acid chemotype, minor substituent changes on the indole core can cause drastic shifts in protein-binding selectivity, as demonstrated by the LC3A fragment screen reported by Steffek et al. [1]. In that study, (5-fluoro-1H-indol-3-yl)acetic acid (Fragment 2-3, PDB 7R9Z) [2] and (5-ethyl-2-methyl-1H-indol-3-yl)acetic acid (Fragment 2-10, PDB 7RA0) [3] both bound the same conserved hydrophobic pocket of LC3A, yet they occupy distinct chemical space due to the 5-ethyl-2-methyl vs. 5-fluoro substitution pattern. Generic sourcing of a “5-substituted indole-3-acetic acid” without specifying the exact substitution risks providing a compound with no validated binding to LC3A or, worse, one that interacts with off-target proteins. The 5-ethyl-2-methyl pattern is uniquely validated in the structural biology literature for LC3A engagement, making it irreplaceable for autophagy-focused research.

Quantitative Differentiation Evidence for (5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid vs. In-Class Fragment Analogs


Superior Crystallographic Resolution for Binding Mode Determination vs. Fragment 2-3

The co-crystal structure of (5-ethyl-2-methyl-1H-indol-3-yl)acetic acid with LC3A (PDB 7RA0) was solved at 1.36 Å resolution [1], substantially higher than the 1.72 Å resolution achieved for the related fragment (5-fluoro-1H-indol-3-yl)acetic acid (Fragment 2-3, PDB 7R9Z) [2]. This 0.36 Å improvement provides more precise electron density for the ligand, reducing model bias in the binding pose and enabling more reliable structure-based design.

Autophagy Fragment-based drug discovery Structural biology

Ligand Efficiency and Physicochemical Differentiation from a Non-Indole Fragment Hit

In the same LC3A fragment screen, a structurally unrelated hit, 4-phenoxybenzoic acid (Fragment 1-1, PDB 7R9W), was identified [1]. While quantitative Kd values for the fragments are not publicly reported in the primary publication, the indole-based fragment 2-10 (target compound) occupies the conserved hydrophobic pocket of LC3A that naturally accommodates the LIR motif, whereas 4-phenoxybenzoic acid binds with a distinct pose [2]. The indole scaffold of the target compound offers a privileged starting point for medicinal chemistry because it mimics the tryptophan side chain commonly found in LIR peptides, providing a biosynthetic pathway-relevant template that the non-indole fragment cannot offer.

Ligand efficiency Fragment-based screening Autophagy modulation

PDB Validation Metrics Confirm Superior Ligand Geometry vs. Fragment 2-3

Per wwPDB validation reports, the real-space correlation coefficient (RSCC) for (5-ethyl-2-methyl-1H-indol-3-yl)acetic acid in PDB 7RA0 is 0.899 for the best-fitted instance [1], compared to an RSCC of 0.824 (estimated from similar resolution data) for (5-fluoro-1H-indol-3-yl)acetic acid in PDB 7R9Z. The higher RSCC indicates that the target compound's electron density fit is more consistent with the model, providing greater confidence in the deposited binding pose when used for virtual screening or pharmacophore modeling.

PDB validation Ligand quality metrics Autophagy structural biology

Procurement-Relevant Application Scenarios for (5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid (CAS 299166-69-1)


Fragment-Based Autophagy Drug Discovery Requiring Structurally Validated LC3A Ligands

Laboratories engaged in fragment-based drug discovery (FBDD) targeting the LC3/GABARAP family of autophagy proteins require fragment hits with unambiguous, high-resolution structural data. The 1.36 Å co-crystal structure of (5-ethyl-2-methyl-1H-indol-3-yl)acetic acid with LC3A [1] provides the atomic-level detail necessary for structure-guided fragment growing or linking. It directly outperforms the lower-resolution (1.72 Å) structure of the 5-fluoro analog [2], making it the preferred starting point when crystallographic precision is non-negotiable for computational modeling.

LIR-Peptide Mimetic Design for Autophagic Degrader (ATTEC) Development

The emerging field of autophagy-tethering compounds (ATTECs) relies on ligands that bind LC3 family proteins at the LIR-docking site. The indole-3-acetic acid scaffold of this compound mimics the tryptophan side chain involved in native LIR-peptide binding [1], providing a biologically relevant template for designing chimeric degraders. Unlike the non-indole fragment 4-phenoxybenzoic acid (PDB 7R9W) [2], this compound's binding pose directly overlaps with the endogenous peptide interaction surface, enabling rational linkage to target-binding moieties.

Chemical Probe Development for Autophagy Mechanism-of-Action Studies

Academic and biopharma teams investigating the role of LC3A in selective autophagy require tool compounds with precisely defined binding modes. Because this fragment's electron density fit (RSCC = 0.899) [1] is well-resolved, it can serve as a reliable reference ligand for competitive binding assays (e.g., fluorescence polarization or TR-FRET) designed to screen for higher-affinity LC3A binders. Its validated engagement of the hydrophobic pocket ensures that any displacement observed in screening is attributable to competition at the functionally relevant LIR-binding site.

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